

hCAIX-IN-14: A Comprehensive Technical Guide to Target Specificity and Selectivity

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Compound of Interest

Compound Name: hCAIX-IN-14

Cat. No.: B15141010

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For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAIX-IN-14 is a potent inhibitor of human carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in numerous cancers and linked to tumor progression and metastasis. The selective inhibition of CAIX over other carbonic anhydrase isoforms is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and enhances the safety profile. This technical guide provides an in-depth analysis of the target specificity and selectivity of **hCAIX-IN-14**, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Target Specificity and Selectivity: Quantitative Analysis

The inhibitory activity of **hCAIX-IN-14** has been evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The data, summarized in the table below, demonstrates the compound's potent and selective inhibition of the tumor-associated isoform hCAIX.

Carbonic Anhydrase Isoform	IC50 (nM)	Selectivity Ratio (IC50 hCAX / IC50 hCAIX)
hCAIX	8.6	1
hCAI	1079	125.5
hCAII	98.4	11.4
hCAIV	1256	146.0
hCAVII	24.3	2.8
hCAXII	35.7	4.2

Table 1: Inhibitory Potency and Selectivity of **hCAIX-IN-14** against various human Carbonic Anhydrase Isoforms. The IC50 values represent the concentration of **hCAIX-IN-14** required to inhibit 50% of the enzyme's activity. The selectivity ratio indicates the preference of the inhibitor for hCAIX over other isoforms. A higher ratio signifies greater selectivity.

Experimental Protocols

The determination of the inhibitory potency (IC50 values) of **hCAIX-IN-14** against various carbonic anhydrase isoforms is a critical experimental procedure. The following is a detailed methodology based on standard protocols for measuring carbonic anhydrase inhibition.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.

Materials:

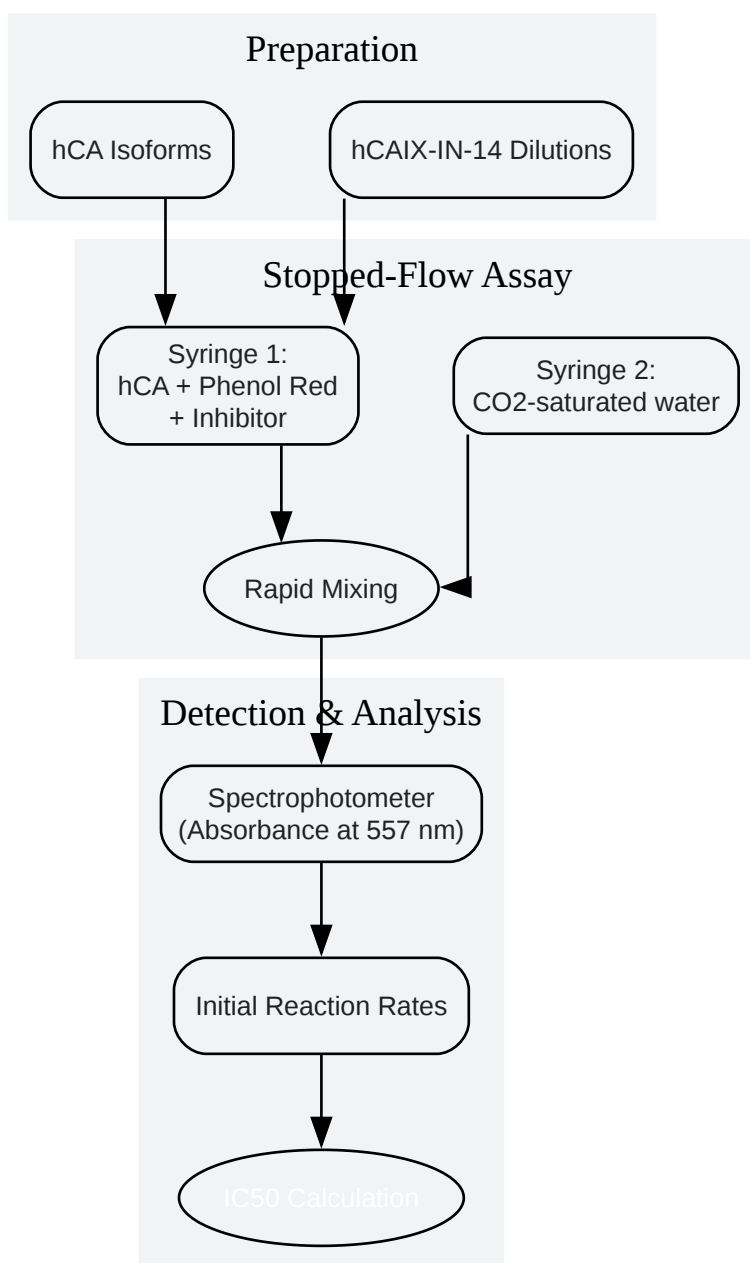
- Recombinant human carbonic anhydrase isoforms (hCAI, hCAII, hCAIV, hCAVII, hCAIX, hCAXII)
- hCAIX-IN-14** (dissolved in DMSO)
- HEPES buffer (20 mM, pH 7.4)

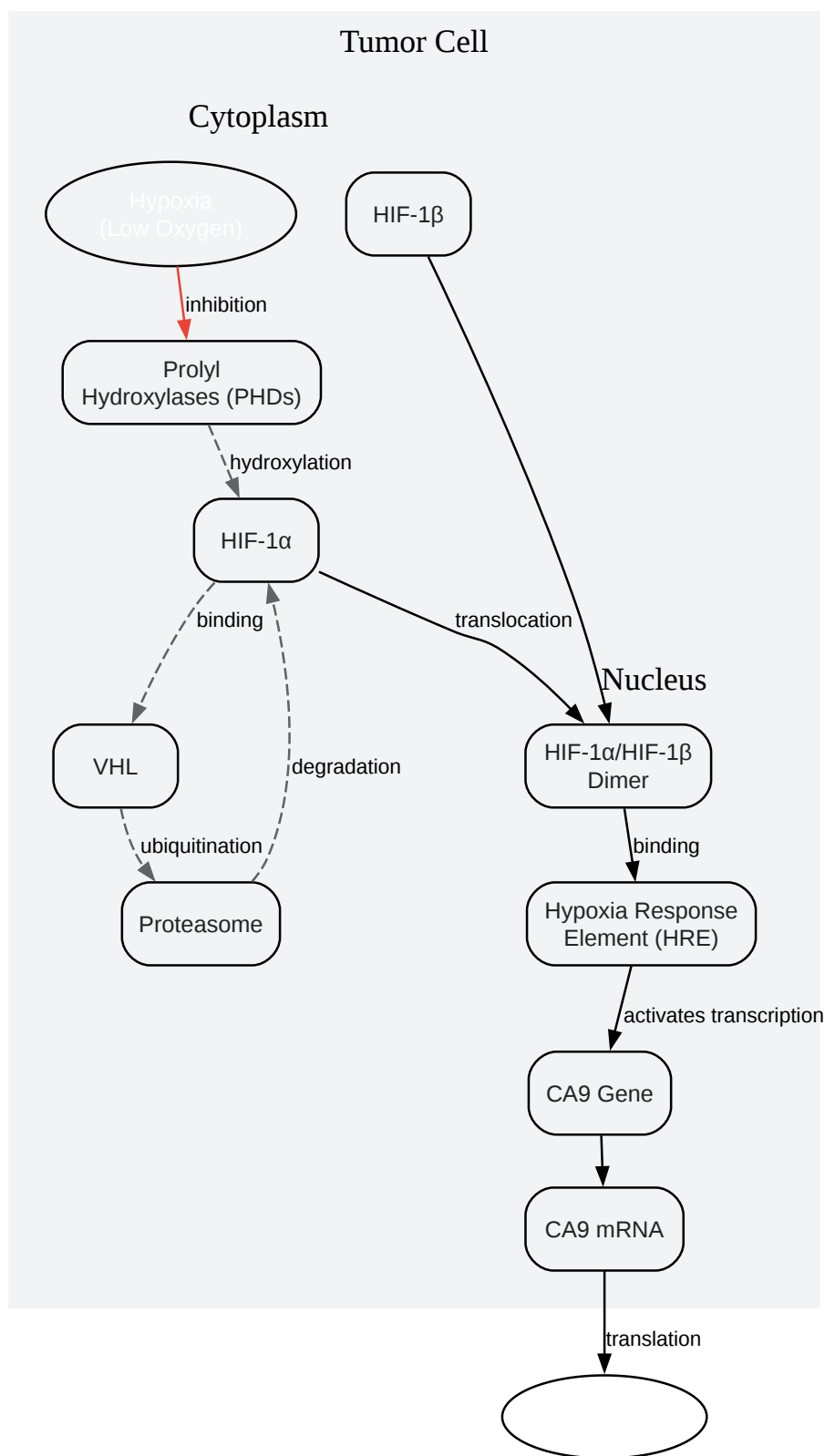
- Phenol red indicator
- CO₂-saturated water
- Stopped-flow spectrophotometer

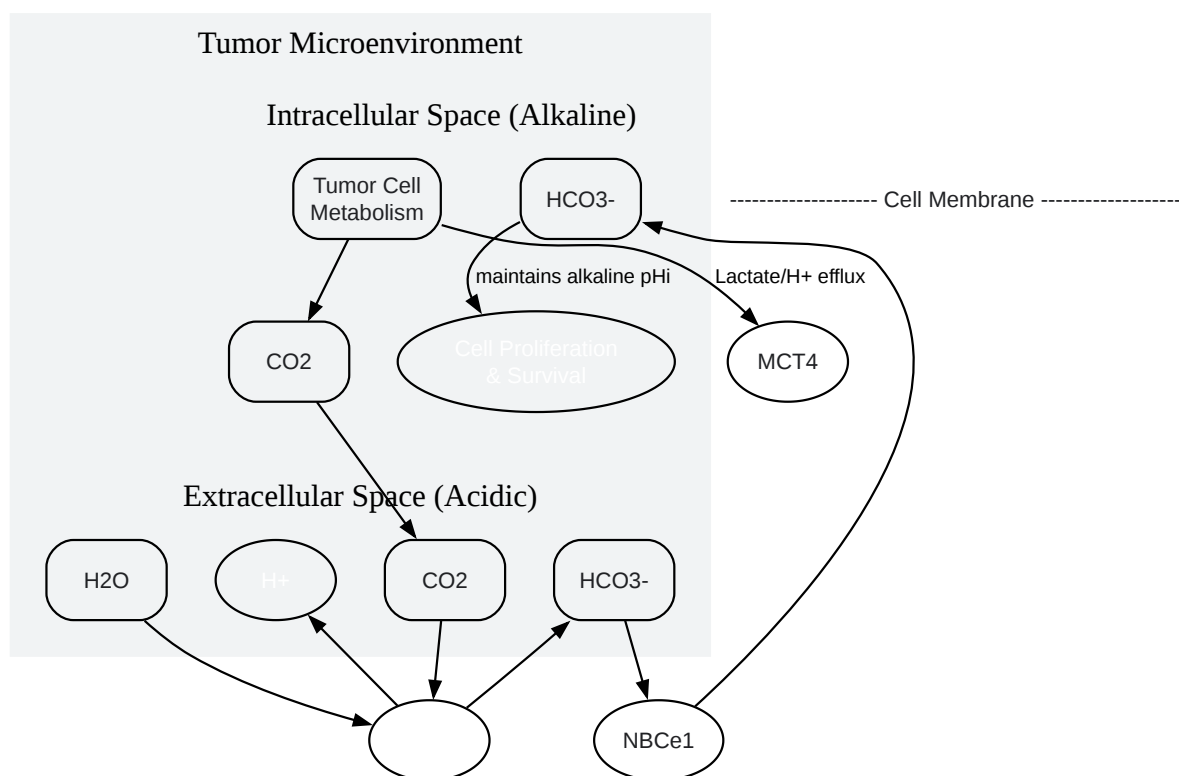
Procedure:

- Enzyme and Inhibitor Preparation:
 - Prepare a stock solution of each hCA isoform in HEPES buffer.
 - Prepare a series of dilutions of **hCAIX-IN-14** in HEPES buffer.
- Assay Execution:
 - The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.
 - Syringe 1: Contains the hCA enzyme and the indicator (phenol red) in HEPES buffer.
 - Syringe 2: Contains CO₂-saturated water.
 - For inhibition studies, the enzyme solution in Syringe 1 is pre-incubated with varying concentrations of **hCAIX-IN-14** for 15 minutes at room temperature.
- Data Acquisition:
 - The two solutions are rapidly mixed, initiating the hydration of CO₂ catalyzed by the hCA enzyme.
 - This reaction produces protons, causing a pH change in the solution.
 - The change in pH is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (typically 557 nm).
 - The initial rates of the catalyzed reaction are recorded.
- Data Analysis:

- The initial rates are plotted against the concentration of the inhibitor (**hCAIX-IN-14**).
- The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.







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